molecular formula C10H10FNO4S B3372753 3-(Azetidine-1-sulfonyl)-4-fluorobenzoic acid CAS No. 926259-66-7

3-(Azetidine-1-sulfonyl)-4-fluorobenzoic acid

Cat. No. B3372753
CAS RN: 926259-66-7
M. Wt: 259.26 g/mol
InChI Key: HFNUPRVSIAWKLK-UHFFFAOYSA-N
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Description

3-(Azetidine-1-sulfonyl)-4-fluorobenzoic acid (ASFB) is an organic compound with a wide range of applications in the field of organic chemistry and biochemistry. It is a versatile compound that has been used in the synthesis of a variety of compounds and as a research tool in a number of scientific studies.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Sulfonyl-containing compounds, including azetidine-sulfonyl derivatives, are investigated for their antioxidant properties. One study elucidates the reaction pathways of antioxidant assays like ABTS/PP decolorization, which are crucial for evaluating the antioxidant capacity of compounds, including those with sulfonyl groups. This understanding aids in the development of compounds with enhanced antioxidant activities, beneficial for various medical and industrial applications (Ilyasov et al., 2020).

Biological and Preclinical Importance in Medicinal Chemistry

Sulfonyl-amino azinones, related to the azetidine-sulfonyl moiety, exhibit a range of biological activities, highlighting their importance in medicinal chemistry. These compounds show potential as diuretics, antihypertensive, anti-inflammatory, and anticancer agents. The review of sulfa drug analogs underscores the diverse therapeutic applications and the ongoing need to explore sulfonyl-containing compounds for drug development (Elgemeie et al., 2019).

Microbial Degradation and Environmental Considerations

The environmental persistence and degradation of fluorinated compounds, which could include fluorobenzoic acid derivatives, are significant concerns. Research on microbial degradation pathways provides insight into the environmental fate of these substances, suggesting areas for safer chemical design and application to minimize ecological impact (Liu & Avendaño, 2013).

Antimicrobial and Antiviral Applications

Sulfonamide inhibitors, incorporating sulfonamide or sulfonyl groups, demonstrate significant activity against various pathogens, making them potential candidates for addressing antibiotic resistance and developing new antimicrobial and antiviral therapies (Gulcin & Taslimi, 2018).

properties

IUPAC Name

3-(azetidin-1-ylsulfonyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4S/c11-8-3-2-7(10(13)14)6-9(8)17(15,16)12-4-1-5-12/h2-3,6H,1,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNUPRVSIAWKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252115
Record name 3-(1-Azetidinylsulfonyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid

CAS RN

926259-66-7
Record name 3-(1-Azetidinylsulfonyl)-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926259-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Azetidinylsulfonyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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